molecular formula C23H25F2N3O3S B2370671 3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189955-07-4

3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2370671
CAS RN: 1189955-07-4
M. Wt: 461.53
InChI Key: QPOMMRQSOBSYFI-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C23H25F2N3O3S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study reported the synthesis of a new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. This synthesis involved the reaction of 4-piperidone benzoylhydrazones with nitrilimines. Some compounds exhibited significant antimicrobial activity against several strains of microbes, indicating potential applications in developing antimicrobial agents (Dalloul et al., 2017).

Stereoselective Cycloaddition for Cyclic Sulfoximines

Another research explored a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group was crucial in facilitating this reaction, and the resulting cyclic sulfoximines could be transformed into cyclic sulfinamides. This process underscores the compound's role in enabling stereoselective synthesis and chemical transformations (Ye et al., 2014).

Thermally Activated Delayed Fluorescence Materials

Research into thermally activated delayed fluorescence (TADF) materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles highlighted the compound's potential in the field of organic electronics. The study focused on synthesizing bipolar materials for TADF, where the compound's structure was manipulated to tune the energy gap between singlet and triplet states. This adjustment is crucial for optimizing the efficiency of organic light-emitting diodes (OLEDs) (Huang et al., 2014).

properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(2,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O3S/c1-22(2,3)16-6-4-15(5-7-16)20-21(29)27-23(26-20)10-12-28(13-11-23)32(30,31)19-9-8-17(24)14-18(19)25/h4-9,14H,10-13H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOMMRQSOBSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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